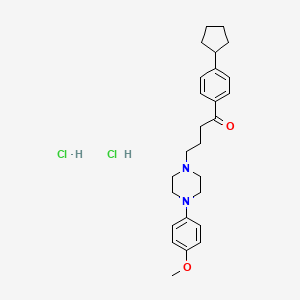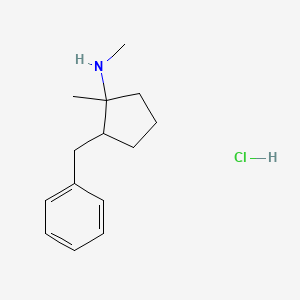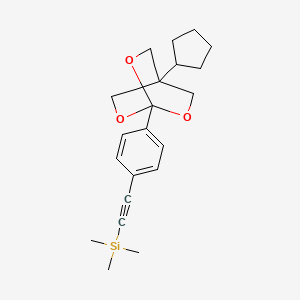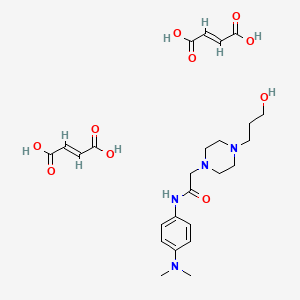
N-(4-Dimethylaminophenyl)-2-(4-(3-hydroxypropyl)-1-piperazinyl)acetamide dimaleate hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Dimethylaminophenyl)-2-(4-(3-hydroxypropyl)-1-piperazinyl)acetamide dimaleate hemihydrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a dimethylaminophenyl group, a piperazinyl group, and a hydroxypropyl group. The dimaleate hemihydrate form indicates the presence of maleic acid and water molecules in the crystalline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Dimethylaminophenyl)-2-(4-(3-hydroxypropyl)-1-piperazinyl)acetamide dimaleate hemihydrate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the reaction of 4-dimethylaminobenzaldehyde with piperazine to form an intermediate Schiff base. This intermediate is then reduced to form the corresponding amine. The next step involves the reaction of this amine with 3-chloropropanol to introduce the hydroxypropyl group. Finally, the compound is reacted with maleic acid to form the dimaleate salt, and the hemihydrate form is obtained by crystallization in the presence of water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Dimethylaminophenyl)-2-(4-(3-hydroxypropyl)-1-piperazinyl)acetamide dimaleate hemihydrate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The dimaleate salt can be reduced to the free base form.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Conversion to the free base form.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-Dimethylaminophenyl)-2-(4-(3-hydroxypropyl)-1-piperazinyl)acetamide dimaleate hemihydrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(4-Dimethylaminophenyl)-2-(4-(3-hydroxypropyl)-1-piperazinyl)acetamide dimaleate hemihydrate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The hydroxypropyl group may enhance its solubility and bioavailability, while the piperazinyl group can facilitate its interaction with biological targets. The dimaleate form may influence its stability and absorption.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Dimethylaminophenyl)-2-(4-(3-hydroxypropyl)-1-piperazinyl)acetamide hydrochloride
- N-(4-Dimethylaminophenyl)-2-(4-(3-hydroxypropyl)-1-piperazinyl)acetamide free base
Uniqueness
N-(4-Dimethylaminophenyl)-2-(4-(3-hydroxypropyl)-1-piperazinyl)acetamide dimaleate hemihydrate is unique due to its specific combination of functional groups and its crystalline form. The presence of the dimaleate salt and hemihydrate form can influence its chemical properties, such as solubility, stability, and bioavailability, making it distinct from other similar compounds.
Properties
CAS No. |
118989-81-4 |
|---|---|
Molecular Formula |
C25H36N4O10 |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N-[4-(dimethylamino)phenyl]-2-[4-(3-hydroxypropyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C17H28N4O2.2C4H4O4/c1-19(2)16-6-4-15(5-7-16)18-17(23)14-21-11-9-20(10-12-21)8-3-13-22;2*5-3(6)1-2-4(7)8/h4-7,22H,3,8-14H2,1-2H3,(H,18,23);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
JVKBYUJRBLIBOD-LVEZLNDCSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CCCO)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CCCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


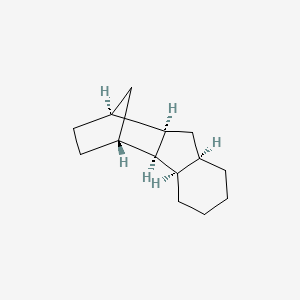
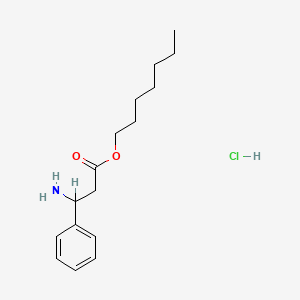
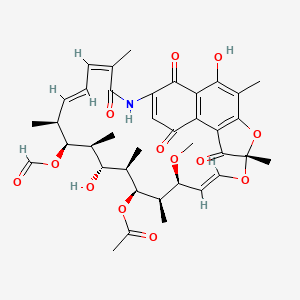
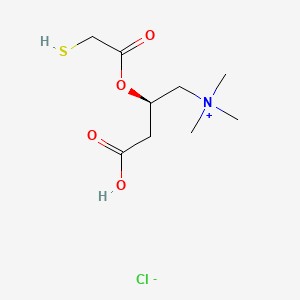
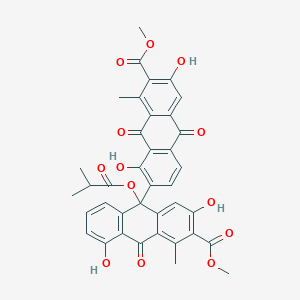
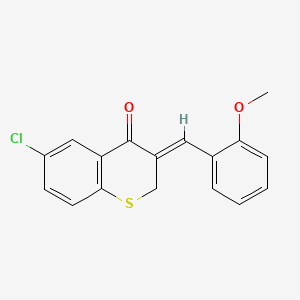
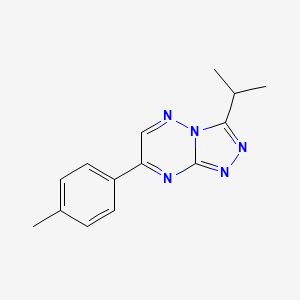
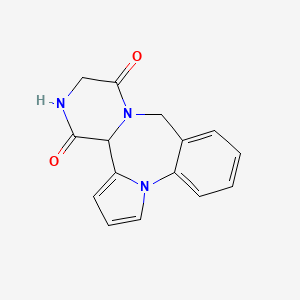
![methyl 1-acetyloxy-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12758787.png)
![lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate](/img/structure/B12758799.png)
